Product packaging for 6-Guanidino-2-oxocaproic acid(Cat. No.:)

6-Guanidino-2-oxocaproic acid

Cat. No.: B1252706
M. Wt: 187.2 g/mol
InChI Key: OFEGDEMQQFIEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Guanidino-2-oxocaproic acid (GOCA) is a crucial metabolite in the study of cardiovascular and renal diseases, formed through the transamination of L-homoarginine by the mitochondrial enzyme alanine:glyoxylate aminotransferase 2 (AGXT2) . This reaction places GOCA at the intersection of several critical metabolic pathways, making it a valuable biomarker for researchers investigating disease mechanisms and prognosis. In clinical research, GOCA has emerged as a significant prognostic marker. Studies in patients with chronic kidney disease (CKD) have shown that higher plasma levels of GOCA are associated with an increased risk for reaching both renal and cardiovascular endpoints . The ratio between its precursor, L-homoarginine, and GOCA itself has been found to predict these risks even more pronouncedly, suggesting that the activity of the AGXT2 enzyme may play an important pathophysiological role in disease progression . Consequently, GOCA serves as an essential tool for scientists exploring the metabolic underpinnings of chronic conditions and seeking new prognostic indicators. This product is intended for Research Use Only (RUO). It is not intended for, and must not be used for, human or veterinary diagnostic or therapeutic purposes, including any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O3 B1252706 6-Guanidino-2-oxocaproic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3O3

Molecular Weight

187.2 g/mol

IUPAC Name

6-(diaminomethylideneamino)-2-oxohexanoic acid

InChI

InChI=1S/C7H13N3O3/c8-7(9)10-4-2-1-3-5(11)6(12)13/h1-4H2,(H,12,13)(H4,8,9,10)

InChI Key

OFEGDEMQQFIEPP-UHFFFAOYSA-N

Canonical SMILES

C(CCN=C(N)N)CC(=O)C(=O)O

Synonyms

6-guanidino-2-oxocaproic acid

Origin of Product

United States

Metabolic Pathways and Enzymology of 6 Guanidino 2 Oxocaproic Acid

Alanine (B10760859):Glyoxylate (B1226380) Aminotransferase 2 (AGXT2)-Mediated Biotransformation

The primary pathway for the endogenous production of 6-guanidino-2-oxocaproic acid is through the enzymatic action of Alanine:Glyoxylate Aminotransferase 2. This mitochondrial enzyme is a key player in the catabolism of various amino compounds, including the non-proteinogenic amino acid L-homoarginine.

AGXT2 is recognized for its broad substrate specificity, acting as a promiscuous aminotransferase that can process a variety of amino donors. nih.gov Among its substrates is L-homoarginine, which undergoes transamination catalyzed by AGXT2 to form this compound. nih.gov This metabolic conversion has been experimentally demonstrated in various models, including in vitro with purified human AGXT2, in cultured human cells, and in vivo in mice. nih.gov

While AGXT2 catalyzes the transamination of several endogenous compounds, including β-alanine and methylarginines, its role in L-homoarginine catabolism is a significant pathway for the formation of GOCA. nih.govnih.gov Studies have shown that mice lacking AGXT2 (knockout mice) exhibit higher plasma levels of L-homoarginine and lower levels of GOCA, whereas mice overexpressing AGXT2 (transgenic mice) show the opposite profile. nih.gov This provides strong evidence for the physiological relevance of AGXT2 in maintaining systemic L-homoarginine levels through its conversion to GOCA. nih.gov

The enzyme's ability to utilize various amino donors highlights its versatile role in metabolism. However, the conversion of L-homoarginine to GOCA is a key reaction in the metabolic fate of this particular amino acid. nih.govresearchgate.net

The formation of this compound by AGXT2 is a transamination reaction that is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govportlandpress.com In this biochemical process, the amino group from L-homoarginine is transferred to an α-keto acid acceptor, such as pyruvate, resulting in the formation of L-alanine and this compound. researchgate.net The mechanism is characteristic of PLP-dependent aminotransferases, involving the formation of a Schiff base intermediate between the amino acid substrate and the PLP cofactor. mdpi.comlibretexts.org

Kinetic studies of purified human AGXT2 have provided insights into the efficiency of this reaction. The enzyme exhibits a Michaelis-Menten kinetic profile for the L-homoarginine/pyruvate substrate pair. researchgate.net The determined kinetic parameters indicate a relatively low catalytic turnover number (kcat) and a Michaelis constant (Km) in the millimolar range, suggesting a lower affinity for L-homoarginine compared to some other substrates. nih.gov Despite this, the in vivo data confirm the significant contribution of this enzymatic pathway to L-homoarginine metabolism. nih.gov

Table 1: Steady-State Kinetic Parameters of Human AGXT2
Substrate PairKm (mM)kcat (s-1)kcat/Km (M-1s-1)
L-homoarginine/pyruvate14.0 ± 2.00.14 ± 0.0110.0
L-alanine/glyoxylate13.0 ± 1.00.12 ± 0.019.2

AGXT2 is a mitochondrial enzyme that functions as a homotetramer. nih.govgenecards.org As a member of the class III pyridoxal-phosphate-dependent aminotransferase family, its catalytic activity is critically dependent on the presence of the PLP cofactor, which is involved in the amino group transfer. genecards.orgdrugbank.com The protein is synthesized in the cytoplasm and subsequently imported into the mitochondria, where its N-terminal mitochondrial targeting sequence is cleaved to form the mature, active enzyme. nih.gov

While a specific crystal structure of AGXT2 in complex with L-homoarginine is not available, in silico modeling based on homologous structures provides insights into its active site. plos.org The binding of substrates and the catalytic mechanism are presumed to follow the patterns observed in other PLP-dependent aminotransferases. The active site architecture dictates the enzyme's substrate specificity. For instance, modeling studies of AGXT2 single nucleotide polymorphisms (SNPs) have shown that amino acid substitutions near the substrate-binding site can alter enzyme stability and substrate access, thereby affecting its catalytic efficiency. plos.org This suggests that the precise conformation of the active site is crucial for the efficient binding and transamination of L-homoarginine to produce this compound.

Interconnections with Other Guanidino Compound Metabolic Networks

The metabolic pathway of this compound does not exist in isolation. It is interconnected with the metabolism of other guanidino compounds and central metabolic cycles, primarily through the multifunctional nature of the AGXT2 enzyme.

A significant metabolic intersection exists between the formation of this compound and the catabolism of the methylarginines, asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). AGXT2 is capable of metabolizing both ADMA and SDMA through transamination. nih.govuniprot.org This positions AGXT2 as a key enzyme in an alternative pathway for methylarginine degradation, complementing the primary hydrolytic pathway mediated by dimethylarginine dimethylaminohydrolase (DDAH), which does not act on SDMA. nih.gov

The transamination of ADMA by AGXT2 produces α-keto-δ-(NG, NG-dimethylguanidino)valeric acid (DMGV). nih.gov Given that AGXT2 utilizes L-homoarginine, ADMA, and SDMA as substrates, there is potential for competitive inhibition among these guanidino compounds for the active site of the enzyme. The relative intracellular concentrations of these substrates could therefore influence the rate of this compound production. The shared metabolic enzyme underscores a direct link between the metabolic networks of L-homoarginine and the disease-associated methylarginines. nih.gov

Table 2: Substrates of Alanine:Glyoxylate Aminotransferase 2 (AGXT2)
SubstrateMetabolic Product
L-HomoarginineThis compound (GOCA)
Asymmetric Dimethylarginine (ADMA)α-keto-δ-(NG, NG-dimethylguanidino)valeric acid (DMGV)
Symmetric Dimethylarginine (SDMA)Corresponding α-keto acid
β-Aminoisobutyric acid (BAIBA)Methylmalonate semialdehyde
L-AlaninePyruvate

Furthermore, L-homoarginine can act as a competitive inhibitor of arginase, potentially influencing the intracellular concentration of L-arginine, the primary substrate for both arginase and nitric oxide synthase (NOS). wikipedia.org By modulating arginase activity, fluctuations in L-homoarginine levels can indirectly impact arginine availability for other metabolic processes, including nitric oxide synthesis and its role in the urea (B33335) cycle. The metabolism of guanidino compounds is generally sensitive to alterations in the urea cycle, as arginine is a central intermediate. nih.gov Pathological conditions affecting the urea cycle can lead to changes in the levels of various guanidino compounds, highlighting the close regulatory relationship between these metabolic pathways. nih.govnih.gov

Regulation of this compound Metabolism

The metabolic production of this compound is intrinsically linked to the activity of the enzyme Alanine--glyoxylate aminotransferase 2 (AGXT2). Consequently, the regulation of this compound levels is largely governed by the factors that control the expression and enzymatic function of AGXT2. This regulation occurs at multiple levels, including the transcriptional control of the AGXT2 gene, post-translational modifications of the AGXT2 protein, and the influence of genetic variations within the AGXT2 gene.

Transcriptional and Post-Translational Control of AGXT2 Expression and Activity

The expression of the AGXT2 gene, which encodes the AGXT2 enzyme, is subject to transcriptional regulation by various transcription factors. Analysis of the AGXT2 gene promoter has identified binding sites for several transcription factors, suggesting their role in modulating its expression. Among the identified transcription factors are Forkhead Box D1 (FOXD1), Forkhead Box L1 (FOXL1), and Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha). While the precise regulatory mechanisms and the physiological conditions under which these factors control AGXT2 expression are not yet fully elucidated, their presence indicates a complex network of transcriptional control.

Currently, there is limited specific information available regarding the post-translational modification of the AGXT2 enzyme. Post-translational modifications, such as phosphorylation, acetylation, and ubiquitination, are common mechanisms for regulating the activity, stability, and localization of enzymes. As AGXT2 is a mitochondrial enzyme, it is plausible that its function is modulated by post-translational modifications common to mitochondrial proteins, which can be influenced by the metabolic state of the cell. However, detailed research specifically demonstrating these modifications on AGXT2 and their functional consequences is not yet available.

Impact of Genetic Polymorphisms (SNPs) in AGXT2 on this compound Levels

Genetic variations in the AGXT2 gene, particularly single nucleotide polymorphisms (SNPs), have a significant impact on the enzymatic activity of AGXT2 and consequently on the metabolism of its substrates. Reduced AGXT2 activity due to these genetic variants can lead to lower production of this compound from its precursor, L-homoarginine. Several studies have investigated the functional consequences of common AGXT2 SNPs.

Two of the most studied missense variants are rs37369 (p.Val140Ile) and rs16899974 (p.Val498Leu). Research has shown that these SNPs are associated with altered levels of AGXT2 substrates, such as symmetric dimethylarginine (SDMA) and β-aminoisobutyrate (BAIB). nih.govnih.govresearchgate.net

The rs37369 variant, which results in a valine to isoleucine substitution at position 140 of the enzyme, has been shown to significantly reduce enzyme activity. nih.govnih.gov In vitro studies have demonstrated that the mutant protein has a lower catalytic efficiency compared to the wild-type enzyme. nih.govnih.gov This reduced activity leads to an accumulation of AGXT2 substrates. For instance, individuals carrying the minor allele of rs37369 have been found to have higher plasma concentrations of SDMA and both plasma and urinary concentrations of BAIB. nih.govresearchgate.net

The rs16899974 variant, leading to a valine to leucine change at position 498, is also associated with altered substrate levels, particularly affecting BAIB concentrations. nih.govresearchgate.net In silico modeling suggests that this polymorphism may impact the stability of the enzyme. nih.govnih.gov Haplotype analysis indicates that the presence of both rs37369 and rs16899974 variants can have an additive effect on the accumulation of substrates like BAIB. nih.gov

The table below summarizes the findings related to the impact of these AGXT2 SNPs on substrate levels, which indirectly reflects the potential for altered this compound production.

SNP (rsID)Amino Acid ChangeAffected SubstrateEffect on Substrate LevelObserved InReference
rs37369p.Val140IleSDMAIncreasedPlasma nih.govresearchgate.net
rs37369p.Val140IleBAIBIncreasedPlasma and Urine nih.govresearchgate.net
rs16899974p.Val498LeuBAIBIncreasedPlasma and Urine nih.govresearchgate.net

Biological Roles and Physiological Significance of 6 Guanidino 2 Oxocaproic Acid

Role as a Catabolite in L-Homoarginine Homeostasis

6-Guanidino-2-oxocaproic acid (GOCA) is a key catabolite in the metabolic pathway of L-homoarginine (hArg), a non-proteinogenic amino acid. researchgate.netahajournals.org The formation of GOCA from hArg is a transamination reaction catalyzed by the mitochondrial enzyme Alanine-glyoxylate aminotransferase 2 (AGXT2). researchgate.netahajournals.orgsemanticscholar.org This enzymatic conversion is a crucial component of hArg catabolism, alongside other pathways such as the conversion of hArg to lysine (B10760008) and urea (B33335) by arginase, and to homocitrulline and nitric oxide (NO) by nitric oxide synthase. ahajournals.orgwiley.comahajournals.org

The significance of the AGXT2-mediated pathway in regulating systemic hArg levels has been demonstrated in several studies. In murine models, a deficiency of the AGXT2 enzyme leads to an accumulation of hArg in the plasma, indicating that AGXT2 is essential for maintaining hArg homeostasis. ahajournals.orgwiley.com Conversely, mice with over-expression of AGXT2 exhibit lower plasma levels of hArg and higher levels of GOCA. semanticscholar.org Experiments using isotope-labeled hArg in wild-type mice confirmed the in vivo conversion to labeled GOCA. semanticscholar.orgnih.gov These findings underscore that the catabolism of hArg to GOCA is a significant and physiologically relevant pathway for controlling the circulating levels of homoarginine. semanticscholar.orgwiley.com

Contribution to Metabolic Flux and Intermediary Metabolism

The production of this compound is integrated within a complex network of intermediary metabolism, primarily through the action of its synthesizing enzyme, AGXT2. semanticscholar.org AGXT2 is a promiscuous enzyme with multiple biologically active substrates, meaning the metabolic flux towards GOCA from L-homoarginine is linked to the metabolism of other important compounds. ahajournals.orgahajournals.org

Key substrates for AGXT2, besides hArg, include:

Asymmetric dimethylarginine (ADMA): An endogenous inhibitor of nitric oxide synthase. ahajournals.org

Symmetric dimethylarginine (SDMA): A recognized cardiovascular and renal risk marker. ahajournals.orgsemanticscholar.org

Beta-aminoisobutyric acid (BAIBA): A modulator of adipose tissue browning and energy metabolism. ahajournals.orgsemanticscholar.org

Association with Altered Metabolic States and Mechanistic Implications

Role in Renal Metabolic Dysfunction and its Link to Circulating Levels

Circulating levels of this compound have emerged as a significant biomarker in the context of renal metabolic dysfunction. nih.gov The enzyme responsible for its production, AGXT2, is primarily expressed in the kidneys and liver. nih.govresearchgate.net In patients with chronic kidney disease (CKD), the metabolism of hArg and GOCA is significantly altered.

A key study involving 527 patients with different stages of CKD provided detailed insights into this relationship. nih.gov The study found that while high levels of the precursor, hArg, were associated with a lower risk of adverse renal and cardiovascular events, the opposite was true for its metabolite, GOCA. nih.gov Elevated plasma concentrations of GOCA were strongly associated with an increased risk for reaching renal and cardiovascular endpoints. wiley.comnih.gov

Specifically, GOCA levels in the highest tertile (≥2.13 nmol/L) were linked to a significantly increased risk for both renal and cardiovascular events in univariate analysis. wiley.comnih.gov Furthermore, the ratio of hArg to GOCA proved to be an even more powerful predictor. nih.gov A decreased hArg/GOCA ratio, indicating increased conversion of hArg to GOCA, was associated with a more pronounced risk for adverse outcomes in CKD patients. nih.govresearchgate.net These findings suggest that increased AGXT2 activity and the subsequent rise in GOCA levels may play a pathophysiological role in the progression of chronic kidney disease. ahajournals.orgnih.gov

Prognostic Value of GOCA and hArg/GOCA Ratio in CKD

Data from a study on 527 CKD patients showing hazard ratios (HR) for renal and cardiovascular (CV) endpoints based on plasma levels.

Analyte GroupEndpointHazard Ratio (HR)95% Confidence Interval (CI)Source
Highest GOCA Tertile (≥2.13 nmol/L)Renal3.8071.963 - 7.381 nih.gov
Highest GOCA Tertile (≥2.13 nmol/L)Cardiovascular1.6111.041 - 2.495 nih.gov
Lowest hArg/GOCA Ratio TertileRenal5.618 (Inverse: 0.178)2.763 - 11.46 (Inverse: 0.087 - 0.363) nih.gov
Lowest hArg/GOCA Ratio TertileCardiovascular2.237 (Inverse: 0.447)1.408 - 3.554 (Inverse: 0.281 - 0.709) nih.gov

Implications in Hepatic Metabolic Processes

The liver is a primary site, along with the kidney, for the expression of the AGXT2 enzyme, implicating it as a key location for the synthesis of this compound. nih.govresearchgate.netmdpi.com Experimental studies using the human liver cancer cell line, HepG2, have confirmed that hepatic cells are capable of metabolizing L-homoarginine to GOCA. semanticscholar.orgnih.gov When these cells were engineered to overexpress AGXT2 and then incubated with isotope-labeled hArg, the production of labeled GOCA was detected in the medium. semanticscholar.orgnih.gov

This confirms that the metabolic pathway is active in liver cells. However, beyond its role as a site for hArg catabolism, the specific functional implications or modulatory effects of GOCA within hepatic metabolic processes are not yet well-defined in the scientific literature. Research has shown that AGXT2 expression in the liver has an anti-fibrotic effect in non-alcoholic fatty liver disease, a role likely linked to its activity on other substrates like dimethylarginines rather than GOCA itself. nih.gov The direct impact of GOCA on liver function or its potential role as a mediator in liver diseases remains an area for future investigation.

Potential Modulatory Effects on Other Biochemical Pathways (if distinct from hArg)

Currently, there is no direct evidence to suggest that this compound itself has a distinct biological activity, such as inhibiting enzymes or modulating receptors, separate from the metabolic consequences of its formation. ahajournals.orgsemanticscholar.org The physiological significance of GOCA described in the literature is consistently linked to its status as a biomarker reflecting the activity of the AGXT2 enzyme and the resulting depletion of its precursor, L-homoarginine. ahajournals.orgnih.gov

The biological effects observed in states of altered GOCA levels are generally attributed to either the reduced availability of the protective molecule hArg or the concurrent metabolism of other bioactive AGXT2 substrates like ADMA and SDMA. ahajournals.orgsemanticscholar.org For instance, the association of high GOCA with poor outcomes in CKD is interpreted as a sign of increased AGXT2 activity, which depletes hArg and is linked to broader metabolic dysregulation. ahajournals.orgnih.gov The scientific focus has remained on the well-documented activities of its precursor and the complex role of its parent enzyme, with no distinct modulatory functions yet identified for GOCA itself.

Analytical Methodologies for 6 Guanidino 2 Oxocaproic Acid Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Validationresearchgate.nettmiclinode.comx-mol.comresearchgate.net

The development of robust LC-MS/MS methods is fundamental for the reliable quantification of GOCA. x-mol.comresearchgate.net These methods are often established by adapting procedures used for structurally similar compounds, such as α-keto-δ-(N G,N G-dimethylguanidino)valeric acid (ADGV). nih.govresearchgate.net Validation of these methods ensures that they meet the required standards for accuracy, precision, and sensitivity. nih.gov

Effective chromatographic separation is crucial to distinguish GOCA from other endogenous compounds in a biological sample, thereby preventing analytical interference. Various column chemistries and mobile phase compositions are employed to achieve optimal resolution.

For the analysis of GOCA and related metabolites, researchers have utilized Ultra-High-Performance Liquid Chromatography (UPLC) systems. frontiersin.orgfrontiersin.org A common choice for separation is a reversed-phase column, such as an ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm). frontiersin.orgfrontiersin.org For structurally similar guanidino compounds, porous graphitic carbon (PGC) columns have also been successfully used. researchgate.net

Separation is typically achieved using a gradient elution program with a binary mobile phase system. This system often consists of an aqueous phase (Mobile Phase A), such as water with 0.1% formic acid, and an organic phase (Mobile Phase B), like acetonitrile (B52724). nih.govfrontiersin.orgfrontiersin.org The gradient is programmed to gradually increase the proportion of the organic phase, allowing for the sequential elution of compounds based on their hydrophobicity.

Table 1: Example Chromatographic Conditions for Metabolite Analysis

Parameter Condition 1 Condition 2
System Waters ACQUITY UPLC I-Class Plus -
Column ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) frontiersin.orgfrontiersin.org TSK-GEL Amide-80 (150 mm x 2.0 mm, 3.0 µm) nih.gov
Column Temperature 45 °C frontiersin.orgfrontiersin.org 40 °C nih.gov
Mobile Phase A Water + 0.1% Formic Acid frontiersin.orgfrontiersin.org 10 mM Ammonium Formate + 0.1% Formic Acid in Water nih.gov
Mobile Phase B Acetonitrile frontiersin.orgfrontiersin.org 10 mM Ammonium Formate + 0.1% Formic Acid in 95% Acetonitrile nih.gov
Flow Rate 0.35 mL/min frontiersin.orgfrontiersin.org 0.65 mL/min nih.gov
Injection Volume 3 µL frontiersin.orgfrontiersin.org -
Gradient Program 0-2 min, 5% B; 2-4 min, 5-30% B; 4-8 min, 30-50% B; 8-10 min, 50-80% B; 10-14 min, 80-100% B; 14-15.1 min, 100-5% B; 15.1-16 min, 5% B frontiersin.org 0-7 min, 90-75% B; 7-9 min, 75% B; 9-9.1 min, 75-90% B; 9.1-15 min, 90% B nih.gov

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantifying low-abundance metabolites like GOCA. Electrospray ionization (ESI) is a commonly used ionization source, typically operated in positive ion mode (ESI+) for guanidino compounds. nih.gov

Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and its internal standard are monitored. This highly specific detection method minimizes background noise and enhances quantification accuracy. The mass spectrometer settings, including spray voltage, gas temperatures, and gas flow rates, are optimized to maximize the signal intensity for the target analyte. nih.gov

Table 2: Example Mass Spectrometry Conditions for Metabolite Analysis

Parameter Setting
Ionization Mode ESI Positive / Negative frontiersin.org
Spray Voltage +3800 V / -3000 V frontiersin.org
Vaporizer Temperature -
Capillary Temperature 320 °C frontiersin.org
Sheath Gas Flow Rate 35 Arb frontiersin.org
Auxiliary Gas Flow Rate 8 Arb frontiersin.org
Auxiliary Gas Heater Temp 350 °C frontiersin.org
Mass Range 70–1,050 m/z frontiersin.org
Full MS Resolution 70,000 frontiersin.org
MS/MS Resolution 17,500 frontiersin.org

The use of a stable isotope-labeled internal standard (SIL-IS) is considered essential for achieving the highest accuracy in quantitative bioanalysis by LC-MS. scispace.comlgcstandards.com For GOCA, quantification is performed using isotope dilution LC–MS/MS methods. researchgate.netx-mol.comresearchgate.net A SIL-IS is a form of the analyte where one or more atoms (e.g., carbon, hydrogen, nitrogen) have been replaced with a heavier isotope, such as ¹³C, ²H (deuterium), or ¹⁵N. lgcstandards.com

This standard is added to the sample at the beginning of the preparation process. lgcstandards.com Because the SIL-IS is chemically almost identical to the analyte, it experiences similar variations during sample extraction, chromatographic separation, and ionization. waters.com By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, any signal suppression or enhancement caused by the sample matrix can be effectively compensated for, leading to more precise and accurate results. scispace.comwaters.com It is crucial that the SIL-IS co-elutes with the analyte to ensure they are subjected to the same matrix effects. waters.com However, in some cases, particularly with deuterium (B1214612) labeling, a slight difference in retention time can occur, which may affect quantification accuracy. waters.com

Sample Preparation Strategies for Diverse Biological Samples (e.g., Cell Supernatants, Plasma, Tissue Extracts)researchgate.nettmiclinode.com

The goal of sample preparation is to extract GOCA from the biological matrix and remove interfering substances like proteins and salts that can compromise the LC-MS/MS analysis. The chosen strategy depends on the sample type.

Plasma/Serum: A common and effective method for plasma and serum is protein precipitation. nih.gov This involves adding a water-miscible organic solvent, such as methanol (B129727) or acetonitrile, to the sample. nih.govtmiclinode.com The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. nih.govtmiclinode.com The resulting supernatant, containing the analyte, is then collected for analysis, sometimes after a dilution or drying and reconstitution step. nih.govtmiclinode.com

Cell Supernatants: For samples like cell culture media, the preparation can be relatively straightforward. After incubating cells with relevant substrates, the supernatant can be collected. nih.gov Centrifugation is typically performed to remove any cells or debris, and the resulting clear supernatant may be directly analyzed or subjected to further clean-up steps like protein precipitation if necessary. nih.govtmiclinode.com

Tissue Extracts: Analyzing tissue samples requires an initial homogenization step to break down the cellular structure. frontiersin.org The tissue is weighed and homogenized in a pre-cooled extraction solvent, often a methanol/water mixture. frontiersin.orgfrontiersin.org This is followed by steps such as ultrasonic extraction in an ice bath and centrifugation to separate the insoluble material. frontiersin.orgfrontiersin.org The final supernatant is filtered before being placed in an LC vial for analysis. frontiersin.orgfrontiersin.org

Table 3: Summary of Sample Preparation Strategies

Sample Type Preparation Steps

| Plasma/Serum | 1. Add internal standard. 2. Precipitate proteins with acetonitrile or methanol. nih.gov 3. Vortex and centrifuge at high speed (e.g., 14,000 rpm). nih.gov 4. Collect and dilute the supernatant for LC-MS/MS analysis. nih.gov | | Cell Supernatants | 1. Collect supernatant from cell culture. nih.gov 2. Centrifuge to remove cell debris. tmiclinode.com 3. Analyze the supernatant directly or after protein precipitation. nih.govtmiclinode.com | | Tissue Extracts | 1. Homogenize a weighed tissue sample in a methanol-water solution with an internal standard. frontiersin.orgfrontiersin.org 2. Perform ultrasonic extraction in an ice-water bath. frontiersin.orgfrontiersin.org 3. Centrifuge at low temperature. frontiersin.orgfrontiersin.org 4. Filter the supernatant before LC-MS/MS analysis. frontiersin.orgfrontiersin.org |

Methodological Considerations for High-Throughput Metabolomics Profiling

In high-throughput metabolomics, the goal is to measure a large number of metabolites, including GOCA, across many samples simultaneously. nih.gov This requires analytical methods that are not only sensitive and specific but also rapid and robust to handle large sample batches.

A key consideration is the potential for analytical drift and variation during the long run times required for many samples. tmiclinode.com To mitigate this, samples are often randomized before preparation and analysis. tmiclinode.com Quality control (QC) samples, typically created by pooling a small aliquot from every individual sample, are injected periodically throughout the analytical run. tmiclinode.comfrontiersin.org Monitoring the signal of metabolites in these QC samples allows for the assessment of instrument stability and data quality. tmiclinode.com

Data processing in high-throughput studies is a significant challenge. Automated workflows are used to detect and integrate thousands of metabolic features from the raw LC-MS data. tmiclinode.com One of the major hurdles in non-targeted metabolomics is the identification of these features. tum.de While some metabolites like GOCA can be positively identified by comparing their retention time and mass spectra to an authentic chemical standard, many other detected features remain structurally uncharacterized. nih.govresearchgate.nettum.de

Experimental Models and Methodologies in 6 Guanidino 2 Oxocaproic Acid Research

In Vitro Experimental Systems

In vitro models provide controlled environments to study specific cellular and molecular mechanisms of GOCA formation without the complexities of a whole organism.

The human liver carcinoma cell line, HepG2, is a widely utilized in vitro model in metabolic research due to its hepatic origin and ability to perform various liver-specific metabolic functions. hepg2.com In the context of GOCA research, HepG2 cells have been pivotal in demonstrating the conversion of L-homoarginine to GOCA. nih.govnih.gov

Researchers have engineered HepG2 cells to overexpress the AGXT2 enzyme. nih.govresearchgate.net When these modified cells are incubated with L-homoarginine, a significant increase in GOCA production is observed in the cell culture medium compared to non-transfected or control-vector transfected cells. nih.gov To unequivocally trace this conversion, studies have employed isotope-labeled L-homoarginine (e.g., homoarginine-d4). nih.govnih.gov Upon incubation of AGXT2-overexpressing HepG2 cells with labeled homoarginine-d4, the formation and release of labeled GOCA into the medium can be detected, providing direct evidence of this specific metabolic pathway. nih.govresearchgate.net While HepG2 cells are a valuable tool, it is noted they can have lower levels of certain metabolic enzymes compared to primary human hepatocytes. jbtr.or.krnih.gov

Table 1: GOCA Formation in AGXT2-Overexpressing HepG2 Cells

Cell Type Substrate Added Detected Product in Medium Key Finding Reference
HepG2 cells overexpressing AGXT2 L-homoarginine 6-Guanidino-2-oxocaproic acid (GOCA) Demonstrates that AGXT2 is responsible for the conversion of homoarginine to GOCA in a cellular context. nih.gov

To confirm the direct enzymatic activity of AGXT2 in the synthesis of GOCA, researchers utilize purified recombinant enzymes. nih.govnih.gov Human AGXT2 has been successfully purified from the tissues of transgenic mice that were engineered to overexpress the human AGXT2 enzyme. nih.govcore.ac.ukresearchgate.net

These purified enzyme preparations allow for detailed kinetic studies in a cell-free system. By incubating the recombinant human AGXT2 with its substrate, L-homoarginine, and necessary co-factors, scientists have demonstrated the direct conversion to GOCA. nih.govnih.gov This methodology proves definitively that AGXT2 is the catalyst for this specific transamination reaction, independent of other cellular components or pathways. ahajournals.org

The AGXT2 enzyme is known to metabolize several other biologically active molecules in addition to L-homoarginine. ahajournals.orgsemanticscholar.org These include asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA), and beta-aminoisobutyric acid (BAIBA). semanticscholar.orgnih.gov This promiscuity leads to substrate competition, where the presence of multiple substrates can influence the metabolic rate of each.

In competitive inhibition, an inhibitor molecule that resembles the substrate competes for the same active site on the enzyme. wikipedia.org This binding prevents the natural substrate from binding. wikipedia.org While specific inhibitor studies for GOCA formation are a developing area, understanding the competition between L-homoarginine and other AGXT2 substrates is crucial. For instance, high levels of ADMA or SDMA could potentially reduce the rate of GOCA formation from L-homoarginine by competing for the AGXT2 active site. The net effect of targeting AGXT2 therapeutically is considered complex due to its multiple, functionally diverse substrates. nih.govmdpi.com

In Vivo Animal Models

Animal models are indispensable for understanding the physiological relevance of the AGXT2 pathway in GOCA metabolism within a complete biological system.

Genetically modified mouse models have provided powerful insights into the in vivo function of AGXT2. nih.govnih.gov Two primary models are used:

AGXT2 Knockout (KO) Mice: These mice are engineered to lack a functional Agxt2 gene. nih.govresearchgate.net Studies have shown that AGXT2 KO mice exhibit significantly higher plasma concentrations of L-homoarginine and correspondingly lower plasma levels of GOCA compared to their wild-type counterparts. nih.govnih.gov This demonstrates that in the absence of the AGXT2 enzyme, the primary pathway for converting homoarginine to GOCA is disabled, leading to an accumulation of the substrate and a deficit of the product. ahajournals.org

AGXT2 Transgenic (Tg) Mice: These mice are engineered to overexpress the AGXT2 enzyme. nih.govnih.gov Conversely to the KO models, AGXT2 Tg mice show much lower plasma levels of L-homoarginine and significantly higher plasma concentrations of GOCA when compared to wild-type mice. nih.govnih.gov

These complementary genetic models unequivocally establish that AGXT2 is the principal enzyme responsible for maintaining the balance of L-homoarginine and GOCA in vivo. nih.govnih.gov

Metabolic tracing using stable isotope-labeled precursors is a key technique to follow the fate of a molecule through a metabolic pathway in a living organism. nih.govwiley.com In the study of GOCA, researchers administer isotope-labeled L-homoarginine (e.g., L-homoarginine-d4) to wild-type mice, typically via intraperitoneal injection. nih.govresearchgate.net

Following administration, plasma samples are collected and analyzed over time. nih.gov The appearance of labeled GOCA in the plasma of these mice provides direct, dynamic evidence of the in vivo conversion of L-homoarginine to GOCA. nih.govnih.govresearchgate.net This method has also been used to compare the flux through the AGXT2 pathway relative to other catabolic routes for homoarginine, such as its conversion to L-homocitrulline and L-lysine. nih.govwiley.com

Dietary and Environmental Interventions Affecting this compound Levels in Animal Models

The concentration of this compound (GOCA) in animal models is intrinsically linked to the metabolism of its precursor, L-homoarginine. The primary enzyme responsible for the conversion of L-homoarginine to GOCA is alanine-glyoxylate aminotransferase 2 (AGXT2). wiley.comahajournals.org Consequently, dietary and environmental factors that influence the availability of L-homoarginine or the expression and activity of AGXT2 can modulate GOCA levels.

Genetic Manipulation of AGXT2

Studies involving genetically modified mice have provided direct evidence for the role of AGXT2 in regulating GOCA levels. In AGXT2 knockout (KO) mice, where the gene for this enzyme is absent, there is a significant decrease in plasma GOCA concentrations compared to wild-type (wt) mice. Conversely, in AGXT2 transgenic (Tg) mice, which overexpress the enzyme, plasma GOCA levels are markedly elevated.

Table 1: Plasma GOCA and Homoarginine Levels in Genetically Modified Mice
Mouse ModelPlasma Homoarginine Level (vs. wt)Plasma GOCA Level (vs. wt)
AGXT2 Knockout (KO)IncreasedDecreased
AGXT2 Transgenic (Tg)DecreasedIncreased

Dietary Supplementation

Dietary interventions, particularly those involving the supplementation of L-homoarginine and its precursors, have been shown to affect the metabolic flux towards GOCA production.

L-Homoarginine Supplementation: The administration of L-homoarginine to animal models directly increases the substrate available for AGXT2, leading to a subsequent rise in GOCA levels. In a study where wild-type mice were injected with isotope-labeled L-homoarginine-d4, labeled GOCA was detected in the plasma four hours post-injection, demonstrating a direct conversion. researchgate.net The plasma concentration of the labeled GOCA was found to be comparable to other metabolites of homoarginine, such as labeled homocitrulline and lysine (B10760008). researchgate.net

Table 2: Plasma Levels of Labeled Metabolites After L-Homoarginine-d4 Injection in Mice
MetabolitePlasma Concentration (µM)
Labeled GOCA0.047 ± 0.006
Labeled Homocitrulline0.051 ± 0.004
Labeled Lysine0.13 ± 0.04

Data from a study in wild-type mice 4 hours after intraperitoneal injection of 25 µmol/kg isotope-labeled homoarginine-d4. researchgate.net

Furthermore, studies have shown that dietary supplementation with L-homoarginine can lead to a significant increase in its plasma concentrations, which would be expected to increase the production of GOCA. ahajournals.org For instance, providing L-homoarginine in the drinking water of mice resulted in an approximately three-fold increase in plasma L-homoarginine levels after four weeks. ahajournals.org

L-Arginine Supplementation: As L-arginine is a precursor for the synthesis of L-homoarginine, its supplementation can also indirectly influence GOCA levels. Animal studies have confirmed that dietary supplementation with L-arginine leads to a dose-dependent increase in L-homoarginine plasma concentrations. wiley.com This elevation in the precursor pool for GOCA would logically result in higher GOCA levels.

High-Fat Diet: In a diet-induced obese mouse model, supplementation with L-homoarginine was found to reduce blood glucose levels, indicating a metabolic effect. frontiersin.orgmdpi.com While this study did not directly report on GOCA levels, the provided L-homoarginine would be available for conversion to GOCA by AGXT2.

Environmental Interventions

Fasting: Environmental conditions such as fasting have been reported to alter the levels of L-homoarginine. In rats, fasting has been shown to increase serum concentrations of L-homoarginine. wiley.com This elevation in the endogenous precursor would likely lead to an increase in the synthesis of GOCA, although direct measurements of GOCA under fasting conditions in these models are not extensively documented.

Stress: While specific studies on the effect of environmental stress on GOCA levels are limited, it is known that various stressors can impact amino acid metabolism. For instance, exposure to ionizing radiation in mice has been shown to alter the levels of numerous metabolites in blood cells. nih.gov Given that GOCA is part of the broader network of amino acid metabolism, it is plausible that environmental stressors could influence its levels, though this requires further investigation.

Natural Occurrence and Transformation of 6 Guanidino 2 Oxocaproic Acid

Presence and Dynamics in Plant Metabolomes (e.g., Polygonatum kingianum)

Research into the metabolome of the medicinal plant Polygonatum kingianum has identified 6-guanidino-2-oxocaproic acid as a constituent. nih.govfrontiersin.org Studies analyzing different varieties and growth years of P. kingianum have detected the presence of its precursor, homoarginine, indicating a potential biosynthetic origin within the plant. mdpi.com The rhizomes of Polygonatum species are known to be rich in a variety of amino acids and their derivatives, including L-arginine and L-lysine, which are fundamental precursors for homoarginine synthesis in other organisms. nih.govnih.govplos.org

Metabolomic analyses have revealed dynamic changes in the concentration of this compound during the traditional processing of P. kingianum rhizomes. These findings suggest an active metabolic or chemical transformation process involving this compound within the plant tissue under specific conditions.

Formation during Bioprocessing and Extraction of Natural Products

The traditional processing of medicinal plants, such as the repeated steaming of Polygonatum kingianum rhizomes, significantly alters their chemical composition. Non-targeted metabolomics studies have shown that while many primary amino acids like L-arginine and D-lysine decrease during steaming, the abundance of certain organic acids and their derivatives, including this compound, undergoes notable changes. nih.govfrontiersin.org

Specifically, during the initial phases of steaming P. kingianum with black beans (from one to three cycles), the expression of this compound significantly increases. nih.govfrontiersin.org However, with prolonged steaming, its concentration then experiences a substantial decrease. nih.gov This pattern suggests that the heat and moisture involved in bioprocessing trigger the formation of this compound, possibly from precursors like homoarginine, which is known to be present in the raw plant material. mdpi.com The subsequent decline indicates further degradation or conversion into other metabolites as the processing continues.

The enrichment of metabolic pathways related to arginine biosynthesis and lysine (B10760008) degradation during the steaming process further supports the hypothesis that these amino acids are actively transformed, potentially leading to the transient accumulation of their derivatives like this compound. nih.govfrontiersin.org

**Table 1: Dynamic Changes of this compound During Steaming of *Polygonatum kingianum***

Processing Stage Change in Abundance of this compound
Raw (Unprocessed) Present in the metabolome. nih.govmdpi.com
Steaming Phases P1 to P3 Significant increase in expression (p < 0.05). nih.govfrontiersin.org
Steaming Phases after P3 Substantial decrease in expression. nih.gov

Potential for Biosynthesis or Degradation in Other Biological Kingdoms

The biosynthesis of this compound is best characterized in mammals, where it is formed from the transamination of L-homoarginine, a reaction catalyzed by the mitochondrial enzyme alanine (B10760859):glyoxylate (B1226380) aminotransferase 2 (AGXT2). researchgate.netnih.gov This enzyme is primarily expressed in the liver and kidneys. nih.gov

The existence of similar pathways in other biological kingdoms is not well-established.

Plants: While the precursor homoarginine is found in various plants, and enzymes like alanine aminotransferase and alanine:glyoxylate aminotransferase exist, a direct link to the synthesis of this compound has not been confirmed. mdpi.comnih.govnih.govcabidigitallibrary.org Plant aminotransferases are primarily associated with photorespiration and primary nitrogen metabolism. nih.govoup.com Recent research has identified homoarginine-6-hydroxylases in plants that produce guanidine (B92328) from homoarginine, but this pathway leads to guanidine and α-aminoadipic acid semialdehyde, not this compound. nih.govelifesciences.org

Fungi: Fungi possess a diverse array of metabolic pathways, including the α-aminoadipate pathway for lysine biosynthesis. wikipedia.org Some fungi, like the rice blast pathogen Magnaporthe oryzae, have peroxisomal alanine:glyoxylate aminotransferase, but its function is related to the glyoxylate cycle and pathogenicity, with no reported activity on homoarginine. plos.org Currently, there is no direct evidence for the biosynthesis or degradation of this compound in the fungal kingdom.

Bacteria: Bacteria also possess a wide range of aminotransferases. nih.gov Some bacterial enzymes, like the ethylene-forming enzyme (EFE), can use arginine to produce guanidine, but this involves a hydroxylation reaction, not transamination to a keto acid. nih.govelifesciences.org To date, specific pathways for the synthesis or degradation of this compound have not been identified in bacteria.

Emerging Research Directions and Future Perspectives on 6 Guanidino 2 Oxocaproic Acid

High-Resolution Metabolomics and Flux Analysis to Characterize Metabolic Networks

High-resolution metabolomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been pivotal in the detection and quantification of GOCA. researchgate.netresearchgate.net These sensitive techniques have enabled researchers to measure GOCA in biological samples like plasma, where its concentration is approximately 1000 times lower than its precursor, L-homoarginine. researchgate.netnih.govresearchgate.net

A key application of this technology has been in studying disease. In patients with chronic kidney disease (CKD), for example, LC-MS/MS was used to analyze both L-homoarginine and GOCA levels. researchgate.net This research revealed that a decreased ratio of L-homoarginine to GOCA was a significant predictor of adverse kidney events, highlighting the importance of the AGXT2 pathway in the context of renal pathophysiology. nih.gov The Human Metabolome Database also lists GOCA (HMDB0033438) as a metabolite detected in human blood. hmdb.ca

While metabolic flux analysis, which quantifies the rates of metabolic reactions, has been applied to study other areas like cancer cell metabolism, its specific application to GOCA pathways is a future direction. nih.gov Such studies, likely using isotope-labeled L-homoarginine, could precisely map the flow of carbon through this metabolic route, clarifying the rate of GOCA production and its subsequent catabolism or excretion. nih.gov This would provide a dynamic view of the metabolic network surrounding GOCA, complementing the static concentration measurements and offering deeper insights into how its metabolism is regulated in health and disease. biorxiv.org

Untargeted Approaches for Discovery of Uncharacterized Roles of 6-Guanidino-2-oxocaproic Acid

Untargeted metabolomics serves as a powerful, hypothesis-free strategy to scan the entirety of a biological system's metabolites, enabling the discovery of novel compounds or unexpected metabolic changes. evotec.comfrontiersin.org This approach has yielded significant and surprising findings regarding GOCA, expanding its known biological context beyond mammalian metabolism.

In a recent study employing a non-targeted metabolomics approach to analyze the chemical changes in the rhizomes of Polygonatum kingianum (a medicinal plant) during traditional steaming, this compound was identified as one of the differential metabolites. nih.govfrontiersin.org The analysis showed that the concentration of GOCA, along with other organic acids, increased significantly during the initial phases of steaming before decreasing substantially. nih.govfrontiersin.org This discovery is profound as it marks the identification of GOCA in a plant species, suggesting that its existence is not confined to animal metabolism and that it may have uncharacterized roles in plants or could be formed during food processing.

This finding exemplifies the strength of untargeted metabolomics in broadening our understanding. evotec.com By applying this technique to a wider array of organisms, tissues, and conditions, researchers may uncover other contexts in which GOCA is present. Such discoveries can generate new hypotheses about its function, whether as a signaling molecule, a metabolic byproduct, or an intermediate in a yet-to-be-discovered pathway, driving research into entirely new directions. evotec.comnih.gov

Development of Synthetic Routes for Research Applications, including Biocatalytic Approaches

The advancement of research on GOCA relies on the availability of pure standards for analytical identification and quantification. Chemical synthesis routes have been developed, and an authentic GOCA standard has been reported as commercially available from specialized laboratories, which has been crucial for its unambiguous identification in metabolomics studies. researchgate.net

However, inspired by the challenges of multi-step chemical syntheses for similar molecules, researchers are turning to biocatalysis. A recently developed novel biocatalytic method for synthesizing a structurally related metabolite, dimethylguanidino valeric acid (DMGV), showcases the potential for this approach. researchgate.net This method utilizes the enzyme AGXT2, the same enzyme that produces GOCA from L-homoarginine, and has demonstrated superior yield, conversion rate, and product purity compared to traditional chemical synthesis. researchgate.net

This success strongly suggests the feasibility of a similar biocatalytic route for GOCA. Such a process would likely involve incubating L-homoarginine with a recombinant, overexpressed form of the AGXT2 enzyme. The principles of biocatalysis, which leverage the high specificity and efficiency of enzymes, are widely applied in the synthesis of pharmaceutical intermediates and other fine chemicals. scribd.comebi.ac.uk Developing a robust biocatalytic synthesis for GOCA would not only provide a more efficient and potentially greener manufacturing process but also facilitate the production of isotope-labeled GOCA, an invaluable tool for metabolic flux analysis and other tracer studies.

Comparative Metabolomics Across Species to Understand Evolutionary Conservation

The discovery of GOCA in both mammals and, more recently, in a plant species (Polygonatum kingianum), opens up intriguing questions about its evolutionary history. nih.govfrontiersin.org Comparative metabolomics, which analyzes the metabolite profiles across different species, is a key tool for investigating the evolutionary conservation of metabolic pathways. frontiersin.org

The metabolism of simple guanidino compounds appears to be an ancient and widespread biological feature. nih.govelifesciences.org In bacteria, for example, the existence of at least four distinct classes of riboswitches that sense and regulate genes for guanidine (B92328) metabolism points to a fundamental, evolutionarily conserved role for managing this nitrogen-rich compound. nih.govasm.orgresearchgate.net

In mammals like mice and humans, GOCA is a product of L-homoarginine metabolism via the AGXT2 enzyme. nih.govahajournals.org The identification of GOCA in a plant suggests that the metabolic pathways involving L-homoarginine and its derivatives may be more broadly distributed across different kingdoms of life than previously appreciated. While the specific enzymes responsible for GOCA's presence in P. kingianum are unknown, the finding itself invites further investigation. Future comparative metabolomics studies across a broader range of species—from microbes to various plants and animals—could map the phylogenetic distribution of GOCA and its related metabolites. This would shed light on whether the AGXT2-mediated pathway is an example of convergent evolution or if it originated from a common ancestral pathway for metabolizing guanidino amino acids.

Q & A

Q. What validated analytical methods are recommended for quantifying 6-guanidino-2-oxocaproic acid (GOCA) in biological samples?

GOCA can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with protocols adapted from structurally related compounds like ADGV/DMGV. Key steps include:

  • Sample preparation : Deproteinization of biological matrices (e.g., plasma, cell supernatants) to isolate GOCA.
  • Chromatographic separation : Optimized gradient elution to resolve GOCA from interfering metabolites.
  • Mass spectrometry : Use of multiple reaction monitoring (MRM) transitions for selective detection (e.g., m/z 189 → 60 for GOCA). Validation requires comparison with authentic synthetic standards (e.g., Synthon-Lab) to confirm retention times and fragmentation patterns .

Q. What is the metabolic significance of GOCA in mammalian systems?

GOCA is a metabolite linked to homoarginine metabolism , particularly via enzymatic pathways involving alanine:glyoxylate aminotransferase 2 (AGXT2). Its accumulation may reflect disruptions in urea cycle regulation or nitric oxide synthesis. Researchers should design studies to:

  • Correlate GOCA levels with homoarginine and homocitrulline concentrations in plasma.
  • Use isotopic labeling (e.g., D4-homocitrulline) to trace metabolic flux in cell or animal models .

Q. How can researchers ensure reproducibility in GOCA-related experiments?

  • Standardized protocols : Document LC-MS/MS parameters (column type, mobile phase, ionization settings) and share raw data in supplementary materials.
  • Internal standards : Include stable isotope-labeled analogs (e.g., 13C6-15N2-lysine) to correct for matrix effects .
  • Data reporting : Follow guidelines for chemical reproducibility, such as those outlined by the Beilstein Journal of Organic Chemistry (e.g., detailing purity criteria, spectral data for new compounds) .

Advanced Research Questions

Q. How can conflicting data on GOCA’s role in metabolic pathways be resolved?

Contradictions may arise from interspecies differences (e.g., murine vs. human AGXT2 activity) or analytical variability. Strategies include:

  • Cross-validation : Compare results across independent labs using harmonized LC-MS/MS protocols.
  • Mechanistic studies : Employ CRISPR-edited cell lines to knockout AGXT2 and observe GOCA accumulation kinetics.
  • Meta-analysis : Aggregate data from public repositories (e.g., Metabolomics Workbench) to identify consensus patterns .

Q. What experimental designs are optimal for investigating GOCA’s interaction with uremic toxins in chronic kidney disease (CKD)?

  • Longitudinal cohort studies : Measure GOCA, homoarginine, and symmetric dimethylarginine (SDMA) in CKD patients at multiple timepoints.
  • In vitro models : Expose renal tubular cells to uremic sera ± GOCA to assess cytotoxicity via apoptosis assays.
  • Statistical rigor : Use multivariate regression to adjust for confounders (e.g., age, glomerular filtration rate) .

Q. How can novel functions of GOCA be identified through multi-omics integration?

  • Transcriptomic profiling : Pair GOCA level measurements with RNA-seq data from tissues (e.g., liver, kidney) to identify co-regulated genes.
  • Metabolomic networks : Apply weighted correlation network analysis (WGCNA) to link GOCA with modules enriched in nitric oxide or urea cycle pathways.
  • Machine learning : Train classifiers to predict clinical outcomes (e.g., cardiovascular events) based on GOCA and related metabolites .

Q. What are the challenges in distinguishing GOCA from structurally analogous guanidino compounds?

  • Chromatographic optimization : Test columns with different stationary phases (e.g., HILIC vs. reversed-phase) to improve resolution.
  • High-resolution MS : Use quadrupole-time-of-flight (Q-TOF) instruments to differentiate isomers via exact mass and isotopic fine structure.
  • Synthetic standards : Collaborate with suppliers to synthesize and characterize analogs (e.g., 5-guanidinovaleric acid) for comparative studies .

Methodological Guidance

How should researchers formulate hypothesis-driven questions about GOCA’s pathophysiological roles?

Apply frameworks like PICO(T) :

  • Population : Patients with hyperargininemia or CKD.
  • Intervention : Modulation of GOCA levels via dietary or pharmacological means.
  • Comparison : Healthy controls or pre/post-intervention cohorts.
  • Outcome : Changes in nitric oxide bioavailability or renal function markers.
  • Time : Longitudinal vs. cross-sectional analysis .

Q. What are best practices for documenting GOCA-related experiments in publications?

  • Data transparency : Deposit raw LC-MS/MS files in public repositories (e.g., MetaboLights) with metadata compliant with FAIR principles.
  • Supplementary materials : Include chromatograms, validation curves, and detailed protocols for synthesis/purification steps.
  • Ethical reporting : Disclose funding sources and potential conflicts of interest, per guidelines from Scientific Reporting-A Stepwise Guide .

Tables for Quick Reference

Table 1. Key LC-MS/MS Parameters for GOCA Detection

ParameterSpecificationReference
ColumnC18, 2.1 × 100 mm, 1.7 µm
Mobile Phase0.1% Formic acid in H2O/ACN gradient
MRM Transition (GOCA)m/z 189 → 60 (quantifier)
Internal Standard13C6-15N2-lysine (10 µmol/L)

Table 2. Critical Questions for Interpreting GOCA Studies

QuestionPurposeFramework
Are findings reproducible?Assess technical variabilityFINER
How robust is the link to AGXT2?Validate enzymatic pathwaysPICO(T)
Are confounders addressed?Ensure statistical rigorFAIR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.